Valyl benzyl ester chloride
Description
Overview and Structural Significance in Chemical Synthesis
Valyl benzyl (B1604629) ester chloride, systematically named (S)-benzyl 2-amino-3-methylbutanoate hydrochloride, possesses a unique structural arrangement that underpins its utility in synthesis. atompharma.co.in The benzyl ester functionality serves as a temporary protecting group for the carboxylic acid of the valine residue. This protection is crucial to prevent the carboxyl group from participating in unwanted side reactions during the formation of peptide bonds or other chemical transformations. The benzyl group can be selectively removed under specific conditions, typically through catalytic hydrogenation, to reveal the free carboxylic acid at a desired stage of a synthetic sequence.
The presence of the hydrochloride salt enhances the compound's stability and solubility in certain organic solvents, facilitating its handling and use in reactions. Crystallographic studies have revealed that the ester group in valyl benzyl ester chloride is approximately planar. nih.govnih.gov The crystal structure is organized by hydrogen bonds between the ammonium (B1175870) group and the chloride ions, forming distinct chain-like arrangements. nih.govnih.gov This well-defined three-dimensional structure is a key factor in its predictable reactivity.
Table 1: Chemical Properties of L-Valine Benzyl Ester Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 2462-34-2 |
| Molecular Formula | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 243.73 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 134-143 °C |
| Solubility | Soluble in water, methanol, and chloroform |
Data sourced from multiple references. atompharma.co.inchemimpex.comsigmaaldrich.comnih.govtcichemicals.com
Historical Context of Amino Acid Benzyl Esters in Organic Chemistry
The use of protecting groups is a central concept in modern organic synthesis, particularly in the assembly of complex molecules like peptides. The history of peptide chemistry is marked by the development of reliable methods to protect and deprotect the reactive functional groups of amino acids. Emil Fischer, often regarded as the father of peptide chemistry, pioneered the synthesis of dipeptides in the early 20th century. brieflands.com
A significant breakthrough came with the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932 for the protection of the amino group. nih.gov This discovery revolutionized peptide synthesis by allowing for the controlled, stepwise addition of amino acids without racemization. brieflands.com Following this, the development of various protecting groups for the carboxylic acid function became a critical area of research.
Benzyl esters emerged as a valuable tool for carboxyl group protection. Their stability to a range of reaction conditions, coupled with the ability to be removed by the mild and specific method of catalytic hydrogenation, made them highly attractive. This strategy, often part of what is known as the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS), became a cornerstone of peptide and protein synthesis for many years. masterorganicchemistry.comwikipedia.org The development of solid-phase peptide synthesis by Bruce Merrifield, for which he was awarded the Nobel Prize, further solidified the importance of amino acid derivatives like this compound in enabling the rapid and efficient synthesis of peptides. peptide.com
This compound as a Key Synthetic Precursor
The primary application of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. It is a fundamental building block in both solution-phase and solid-phase peptide synthesis. chemimpex.comwikipedia.org In these processes, the protected valine unit can be coupled with other protected amino acids to form a growing peptide chain. The benzyl ester ensures that the valine's carboxyl group does not interfere with the formation of the amide bond.
Beyond peptide synthesis, this compound is a crucial precursor in the preparation of various pharmaceuticals. A notable example is its use in the synthesis of the angiotensin II receptor antagonist, valsartan. nih.govgoogle.com In the synthesis of valsartan, L-valine benzyl ester hydrochloride is alkylated with a substituted biphenyl (B1667301) derivative. google.comgoogle.com This reaction highlights the importance of the pre-protected valine structure in streamlining the synthesis of this complex and widely used drug. The unique structure of this compound allows for modifications that can enhance the bioavailability and efficacy of therapeutic agents, making it a valuable component in drug development. chemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S)-3-methyl-1-oxo-1-phenylmethoxybutan-2-yl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUNABFUHGBCMF-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Studies
The reactivity of Valyl benzyl (B1604629) ester chloride is primarily characterized by nucleophilic acyl substitution reactions, a fundamental process in organic chemistry.
Nucleophilic Acyl Substitution Pathways Involving Ester Chlorides
Nucleophilic acyl substitution is a two-step addition-elimination mechanism. masterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. vaia.comwikipedia.org Subsequently, the leaving group is eliminated, and the carbonyl group is reformed. masterorganicchemistry.com In the context of Valyl benzyl ester chloride, the benzyl ester group can be substituted by various nucleophiles.
Formation and Breakdown of Tetrahedral Intermediates
The formation of a tetrahedral intermediate is a critical step in nucleophilic acyl substitution. wikipedia.org This intermediate is a transient species where the geometry around the carbonyl carbon changes from trigonal planar to tetrahedral. wikipedia.org The stability of this intermediate influences the reaction rate. sparkl.me The breakdown of the tetrahedral intermediate involves the departure of a leaving group. sparkl.me In esterification reactions, the leaving group is typically an alcohol or, in the case of hydrolysis, a water molecule. sparkl.menumberanalytics.com The effectiveness of the leaving group is a key factor in determining the reaction's progress. vaia.com
Amine-Catalyzed Esterification Mechanisms
Amine-catalyzed esterification can proceed through several mechanisms, including nucleophilic catalysis, general-base catalysis, and specific-base catalysis. researchgate.netresearchgate.net In nucleophilic catalysis, the amine directly attacks the electrophilic center of the ester, forming a more reactive intermediate, such as an acyl ammonium (B1175870) salt. researchgate.netresearchgate.net This intermediate is then attacked by the alcohol. Studies on the reaction of benzoyl chloride with phenol (B47542) have shown that the formation of an acylammonium salt intermediate is observable, supporting a nucleophilic mechanism. researchgate.netresearchgate.net The rate of ester formation can be sensitive to the structure of the amine catalyst. researchgate.net
Intramolecular and Intermolecular Interactions
The solid-state structure and properties of this compound are significantly influenced by a network of non-covalent interactions.
Analysis of Hydrogen Bonding Networks in Crystal Structures (N—H⋯Cl, C—H⋯O)
The crystal structure of this compound is characterized by extensive hydrogen bonding. nih.govnih.gov The primary interactions are N—H⋯Cl hydrogen bonds, which link the valyl benzyl ester cations and the chloride anions into chains. nih.govnih.gov These chains are further interconnected by additional N—H⋯Cl bonds, forming eight-membered rings. nih.govnih.gov The chloride ion is coordinated by three N—H groups in a trigonal pyramidal geometry. nih.goviucr.org
Conformational Preferences, Planarity of Ester Group, and Dihedral Angles
The conformation of this compound in the solid state reveals specific structural features. The ester group (C2/C1/O1/O11/C12) is nearly planar, with only a small deviation from the least-squares plane. nih.goviucr.org This planarity is a common characteristic of ester functionalities.
The spatial relationship between the ester group and the phenyl ring is defined by a dihedral angle of 28.92 (16)°. nih.goviucr.orgnih.gov Furthermore, the C2—C3 bond of the valine side chain is oriented almost perpendicular to the plane of the ester group, with a torsion angle of -82.2 (3)° for O11—C1—C2—C3. nih.goviucr.org These conformational details are crucial for understanding the molecule's shape and how it packs in a crystal lattice.
Below are tables summarizing key crystallographic and hydrogen bond data for this compound.
Table 1: Crystal Data and Structure Refinement for this compound nih.gov
| Parameter | Value |
| Empirical formula | C₁₂H₁₈NO₂⁺·Cl⁻ |
| Formula weight | 243.72 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 9.705 (1) |
| b (Å) | 5.406 (1) |
| c (Å) | 13.116 (2) |
| β (°) | 96.58 (1) |
| Volume (ų) | 683.60 (18) |
| Z | 2 |
| Temperature (K) | 295 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.27 |
| Reflections collected | 2649 |
| Independent reflections | 2010 |
| Rint | 0.023 |
| Final R indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.077 |
| Goodness-of-fit on F² | 1.06 |
Table 2: Hydrogen-bond geometry (Å, °) for this compound nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1A···Cl1 | 0.91 (3) | 2.27 (3) | 3.171 (2) | 170 (3) |
| N1—H1B···Cl1i | 0.93 (3) | 2.24 (3) | 3.159 (2) | 170 (3) |
| N1—H1C···Cl1ii | 0.88 (3) | 2.37 (3) | 3.204 (2) | 158 (3) |
| C13—H13A···Cl1iii | 0.96 | 2.76 | 3.655 (3) | 156 |
| C2—H2···O1iv | 0.98 | 2.50 | 3.200 (3) | 129 |
Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1; (iii) -x+1, y+1/2, -z+1; (iv) x, y+1, z.
Cleavage and Transformation Reactions of Benzyl Esters
The benzyl ester group is a widely used protecting group in organic synthesis due to its relative stability and the various methods available for its removal. The following sections detail specific mechanisms for the cleavage and transformation of benzyl esters.
Photocatalytic Deprotection Strategies of Benzyl-Derived Groups
Visible-light photocatalysis has emerged as a mild and efficient method for the deprotection of benzyl-derived protecting groups, including benzyl esters. researchgate.netresearchgate.net This approach offers a green alternative to traditional methods like hydrogenolysis, which often require harsh conditions and have limited functional group tolerance. researchgate.netresearchgate.net
The general mechanism of photocatalytic debenzylation involves the use of a photocatalyst that, upon excitation with visible light, can facilitate an electron transfer process. researchgate.net In one reported strategy, an excited organo-photocatalyst transfers an electron to the benzene (B151609) ring of the benzyl ester, generating a benzyl radical anion. researchgate.net This is followed by the mesolytic cleavage of the benzyl C–O bond, releasing a benzyl radical and the corresponding carboxylate. This method has been shown to be effective for a wide range of substrates, including those in peptides and carbohydrates, with excellent functional group tolerance. researchgate.net
Another approach utilizes a photocatalyst with a sufficiently strong oxidizing excited state to facilitate the oxidative cleavage of benzyl ethers, a strategy that can be extended to benzyl esters. nih.govacs.org The choice of photocatalyst, light source (e.g., blue or green LEDs), and reaction conditions is crucial for achieving high selectivity and yield. nih.govacs.org These photocatalytic methods can often be performed under ambient conditions with low catalyst loadings. researchgate.net
Table 3: Comparison of Photocatalytic Debenzylation Conditions researchgate.netnih.govacs.org
| Photocatalyst System | Light Source | Key Features |
| Organo-photocatalyst | Visible Light | Electron transfer to the benzyl group, high functional group tolerance. |
| Oxidizing Photocatalyst | Blue or Green LEDs | Oxidative cleavage, selectivity influenced by irradiation wavelength. |
Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed Thiocarbonylation)
The benzyl group of a benzyl ester can be involved in various transition metal-catalyzed transformations. Palladium-catalyzed thiocarbonylation represents a method to convert benzyl halides, and by extension, derivatives like benzyl esters, into thioesters. nih.govscielo.br Thioesters are valuable intermediates in organic synthesis. rsc.org
The general mechanism for the palladium-catalyzed carbonylation of a benzyl derivative involves several key steps. scielo.br First, an active Pd(0) species undergoes oxidative addition to the benzyl compound (e.g., benzyl bromide or chloride), forming a benzyl-palladium(II) complex. scielo.brchemrevlett.com This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond to generate a phenylacetyl-palladium intermediate. scielo.bracs.org Finally, this intermediate reacts with a thiol nucleophile, leading to the reductive elimination of the thioester product and regeneration of the Pd(0) catalyst. chemrevlett.comacs.org
While the direct thiocarbonylation of benzyl esters is less common, the reactivity of the benzyl group in such palladium-catalyzed processes is well-established for related benzyl halides. nih.govchemrevlett.com The choice of ligand, base, and solvent is critical for achieving high efficiency and selectivity in these reactions. nih.govscielo.br For instance, the use of specific phosphine (B1218219) ligands like Xantphos can be crucial for obtaining high yields of the desired thioester. nih.gov
Table 4: Key Steps in Palladium-Catalyzed Thiocarbonylation of Benzyl Derivatives scielo.brchemrevlett.comacs.org
| Step | Description |
| Oxidative Addition | Pd(0) adds to the benzyl derivative (R-CH₂-X) to form a benzyl-palladium(II) complex. |
| CO Insertion | Carbon monoxide inserts into the Pd-C bond, forming an acyl-palladium intermediate. |
| Nucleophilic Attack | A thiol (R'-SH) attacks the acyl-palladium intermediate. |
| Reductive Elimination | The thioester product (R-CH₂-CO-SR') is eliminated, regenerating the Pd(0) catalyst. |
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography has provided significant insights into the three-dimensional structure of valyl benzyl (B1604629) ester chloride in the solid state.
The crystal structure of valyl benzyl ester chloride is organized through a network of N-H⋯Cl hydrogen bonds. These interactions link the valyl benzyl ester cations and chloride anions into chains that propagate along the b-axis of the unit cell. nih.gov Furthermore, pairs of these chains, arranged in an anti-parallel fashion, are interconnected by additional N-H⋯Cl hydrogen bonds, which results in the formation of eight-membered rings. nih.govnih.gov This particular packing arrangement is a recurring motif in a number of amino acid ester halides, often associated with a short unit-cell parameter of approximately 5.5 Å in the direction of the chain. nih.goviucr.org
The crystallographic data reveals a monoclinic crystal system for this compound. nih.gov The unit cell parameters have been determined at a temperature of 295 K. nih.gov
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₁₈NO₂⁺·Cl⁻ |
| Formula weight | 243.72 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 9.705 (1) |
| b (Å) | 5.406 (1) |
| c (Å) | 13.116 (2) |
| β (°) | 96.58 (1) |
| Volume (ų) | 683.60 (18) |
| Z | 2 |
Source: nih.gov
A detailed analysis of the molecular geometry of this compound reveals key structural features. The ester group (C2/C1/O1/O11/C12) is nearly planar, with a maximum deviation from the least-squares plane of 0.040 (2) Å. nih.govnih.gov This planar ester group forms a dihedral angle of 28.92 (16)° with the phenyl ring, which itself is planar to within 0.009 (3) Å. nih.gov
The C2—C3 bond is oriented almost perpendicularly to the plane of the ester group, as indicated by the O11—C1—C2—C3 torsion angle of -82.2 (3)°. nih.goviucr.org The chloride ion is coordinated by three hydrogen-bonded N—H groups in a trigonal pyramidal geometry, with the N—H groups forming the base and the chloride ion at the apex. The H···Cl···H angles are in the range of 77–118°. nih.gov
The refinement of the crystal structure of this compound was performed against all reflections. nih.gov The positional and isotropic thermal parameters for the hydrogen atoms of the NH₃ group were refined freely. nih.gov All other hydrogen atoms were placed in calculated, idealized positions and refined using a riding model, with their isotropic displacement parameters (Uiso) set to 1.2 or 1.4 (for methyl groups) times the equivalent isotropic displacement parameter (Ueq) of the carrier atom. nih.gov The final R-factor was 0.034 for reflections with I > 2σ(I), and the weighted R-factor (wR) for all data was 0.077. nih.goviucr.org The goodness of fit (S) was 1.06. nih.gov The absolute structure was determined using the Flack parameter, which refined to 0.02 (8). nih.gov
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular vibrations and functional groups present in this compound.
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com For this compound, Raman spectroscopy can provide information on the vibrations of the carbon skeleton, including the phenyl ring and the valine side chain. osaka-u.ac.jp Differences in the Raman spectra between different crystalline forms (polymorphs) can arise from changes in molecular interactions within the crystal lattice, affecting the frequency, intensity, and number of Raman bands. americanpharmaceuticalreview.com Although specific Raman studies on this compound were not found in the search results, the technique is widely applied to characterize the vibrational properties of similar organic molecules and their crystalline forms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds like this compound in solution. researchgate.net By analyzing the interactions of atomic nuclei with an external magnetic field, both proton (¹H) and carbon-¹³ (¹³C) NMR provide a wealth of structural data. researchgate.net
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton.
A typical ¹H NMR spectrum would show a multiplet in the aromatic region, around 7.25–7.35 ppm, which corresponds to the five protons of the benzyl group's phenyl ring. The two protons of the benzylic methylene (B1212753) group (CH₂) adjacent to the ester oxygen typically appear as a singlet at approximately 5.10 ppm.
The protons of the valine residue also give characteristic signals. The α-proton, the one attached to the chiral center, would appear as a multiplet. The protons of the isopropyl group's two methyl groups would likely appear as distinct doublets due to their diastereotopic nature, and the methine (CH) proton of the isopropyl group would be a multiplet due to coupling with the adjacent protons. The protons of the aminium group (NH₃⁺) would also be observable, with their chemical shift being sensitive to the solvent and concentration.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogs (Note: Exact chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is illustrative based on similar structures.)
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.25–7.35 | Multiplet |
| Benzylic (CH₂) | ~5.10 | Singlet |
| α-Proton (CH) | Variable | Multiplet |
| Isopropyl (CH) | Variable | Multiplet |
| Isopropyl (CH₃) | Variable | Doublet |
| Aminium (NH₃⁺) | Variable | Broad Singlet |
This table is generated based on data from analogous compounds and general principles of NMR spectroscopy.
Carbon-¹³ NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is typically found significantly downfield, often in the range of δ 170 ppm. chemicalbook.com The carbons of the aromatic phenyl ring would appear in the region of approximately 127–139 ppm. The benzylic CH₂ carbon would have a characteristic shift, as would the α-carbon and the carbons of the isopropyl group of the valine residue.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted spectrum based on known values for similar structures.)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic (C) | ~139 |
| Aromatic (CH) | 127-129 |
| Benzylic (CH₂) | Variable |
| α-Carbon (CH) | Variable |
| Isopropyl (CH) | Variable |
| Isopropyl (CH₃) | Variable |
This table is generated based on data from analogous compounds and general principles of NMR spectroscopy. chemicalbook.comrsc.org
To gain a more comprehensive understanding of the three-dimensional structure and behavior of this compound in solution, advanced NMR techniques are employed. numberanalytics.com These include two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC. numberanalytics.com
COSY (Correlation Spectroscopy) helps establish the connectivity between protons that are coupled to each other, typically over two or three bonds. This would confirm the proton assignments within the valine and benzyl moieties. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, primarily ¹³C in this case. This allows for the unambiguous assignment of which protons are attached to which carbon atoms. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure by connecting the valine and benzyl ester fragments. numberanalytics.com
These advanced techniques can provide insights into the preferred conformation of the molecule in solution and any dynamic processes that may be occurring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, which has a molecular formula of C₁₂H₁₈ClNO₂, the expected molecular weight is approximately 243.73 g/mol . nih.govbiosynth.com
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include cleavage adjacent to the carbonyl group. libretexts.org For this compound, this could involve the loss of the benzyloxy group or fragments from the valine side chain.
Key fragmentation patterns for esters and amino compounds include:
Alpha-cleavage: Common in amines, leading to the formation of stable ions. libretexts.org
Benzyl-Cleavage: The cleavage of the benzylic C-C bond can result in a prominent tropylium (B1234903) ion at m/z 91. thieme-connect.de
Loss of the alkoxy group: Cleavage of the O-CH₂ bond of the ester. libretexts.org
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Possible Origin |
| [C₁₂H₁₇NO₂]⁺ | ~207 | Loss of HCl from the molecular ion |
| [C₇H₇]⁺ | 91 | Tropylium ion from benzyl group |
| [C₅H₁₂N]⁺ | 86 | Fragment from valine moiety |
This table outlines plausible fragmentation patterns based on the structure of this compound and general fragmentation rules. libretexts.orgthieme-connect.de
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a foundational approach to understanding the behavior of Valyl benzyl (B1604629) ester chloride at the electronic level. These methods can predict a wide array of molecular properties with high accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. Application of DFT to Valyl benzyl ester chloride would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic properties.
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Polarizability | Value | a.u. |
| Point Group | Value |
Note: This table represents the type of data that would be generated from DFT calculations; specific values are not available in the cited literature.
These calculations would provide insights into the molecule's stability, polarity, and its response to an external electric field. The optimized geometry would yield precise bond lengths and angles, which can be compared with experimental data from crystallographic studies to validate the computational model.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. For this compound, an MEP map would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The chloride ion would be expected to be a region of high negative potential, while the ammonium (B1175870) group would exhibit a positive potential.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
From the HOMO and LUMO energies, global reactivity parameters can be calculated, providing a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical Global Reactivity Parameters for this compound
| Parameter | Formula | Calculated Value | Unit |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | Value | eV |
| Electron Affinity (A) | -ELUMO | Value | eV |
| Electronegativity (χ) | (I + A) / 2 | Value | eV |
| Chemical Hardness (η) | (I - A) / 2 | Value | eV |
| Chemical Softness (S) | 1 / (2η) | Value | eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | Value | eV |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the lone pairs of oxygen atoms and the antibonding orbitals of adjacent bonds could be quantified.
Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most likely to participate in different types of chemical reactions. This provides a more nuanced view of reactivity than the MEP map alone.
Molecular Dynamics and Conformational Sampling
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility. An MD simulation of this compound, likely in a solvent to mimic realistic conditions, would track the movements of its atoms over time. This would allow for the exploration of its conformational landscape, identifying the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.
Simulations of Intermolecular Interactions and Hydrogen Bonding
In the solid state and in solution, the interactions between Valyl benzyl ester cations and chloride anions, as well as with solvent molecules, are dominated by hydrogen bonding and electrostatic forces. The crystal structure of this compound reveals a network of N—H⋯Cl hydrogen bonds that organize the ions into chains. nih.gov
Molecular dynamics (MD) simulations are particularly useful for studying these interactions in a dynamic, solvated environment. figshare.comnih.govresearchgate.net In such simulations, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time based on a force field. These simulations can reveal the structure and stability of the solvation shell around the Valyl benzyl ester cation and the chloride anion. They can also quantify the strength and lifetime of hydrogen bonds. rsc.org
Key interactions that would be investigated include:
N-H⋯Cl: The primary hydrogen bonds between the ammonium group and the chloride ion. mdpi.comsemanticscholar.org
N-H⋯O (Solvent): Hydrogen bonding between the ammonium group and solvent molecules like water.
C-H⋯O: Weaker hydrogen bonds involving the carbonyl oxygen and C-H donors from neighboring molecules. nih.gov
The strength of these interactions dictates many of the macroscopic properties of the compound, such as its solubility and crystal packing. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be applied to snapshots from MD simulations to further characterize the nature of these non-covalent interactions. rsc.org
Table 2: Simulated Hydrogen Bond Properties for an Amino Acid Salt in Aqueous Solution
| Hydrogen Bond Type | Average Distance (Å) | Average Lifetime (ps) |
|---|---|---|
| N-H···Cl⁻ | 2.2 | 5.5 |
| N-H···OH₂ | 1.9 | 2.1 |
Data is representative of typical values obtained from MD simulations of similar systems. nih.gov
Theoretical Studies of Reaction Pathways and Selectivity
This compound can participate in various reactions, most notably the hydrolysis of the ester bond. Computational chemistry is instrumental in elucidating the detailed mechanisms of such reactions by locating and characterizing the transition states (TS). nih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.
For the base-catalyzed hydrolysis of an amino acid ester, the reaction is expected to proceed through a tetrahedral intermediate. nih.govresearchgate.netresearchgate.netrsc.org Quantum mechanical calculations can model this pathway:
Nucleophilic Attack: A nucleophile (e.g., a hydroxide ion) attacks the electrophilic carbonyl carbon of the ester.
Transition State 1 (TS1): The system passes through a first transition state leading to the formation of a high-energy tetrahedral intermediate. Calculations can determine the geometry (bond lengths and angles) and energy of this TS.
Tetrahedral Intermediate: A short-lived intermediate where the carbonyl carbon is sp3-hybridized.
Transition State 2 (TS2): The collapse of the intermediate involves the departure of the leaving group (benzyl alcohol), proceeding through a second transition state.
By calculating the energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of the activation energy, which is directly related to the reaction rate. Kinetic isotope effect calculations can also be performed to compare theoretical predictions with experimental data, further validating the proposed mechanism. nih.gov
Table 3: Calculated Activation Energies for Ester Hydrolysis (Representative System)
| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Formation of Tetrahedral Intermediate (TS1) | DFT (B3LYP/6-31G*) | +15.2 |
| Collapse of Intermediate (TS2) | DFT (B3LYP/6-31G*) | +8.5 |
Values are illustrative for a generic amino acid ester hydrolysis mechanism. nih.gov
Prediction of Stereoselectivity in Asymmetric Reactions
As Valyl benzyl ester is a chiral molecule, it is frequently used in asymmetric synthesis, where controlling the stereochemical outcome is paramount. researchgate.net Theoretical models are increasingly used to predict and explain the stereoselectivity of reactions. nih.govresearchgate.netarxiv.orgarxiv.org
When Valyl benzyl ester reacts with a prochiral electrophile, two diastereomeric transition states are possible, leading to two different product stereoisomers. The difference in the activation energies (ΔΔG‡) between these two competing transition states determines the enantiomeric or diastereomeric excess of the product.
Computational approaches to predicting stereoselectivity include:
Transition State Modeling: Quantum mechanical calculations are used to model the geometries and energies of the diastereomeric transition states. Steric and electronic effects that favor one transition state over the other can be analyzed in detail. For example, the bulky isopropyl group of the valine moiety can sterically block one face of the reacting center, directing the incoming reagent to the opposite face.
Machine Learning Models: More recently, machine learning algorithms have been trained on large datasets of stereoselective reactions. nih.govarxiv.orgarxiv.orgchemistryworld.com These models use descriptors of the substrate, catalyst, and reagents to predict the stereochemical outcome without the need for computationally expensive transition state calculations.
These predictive models are crucial for the rational design of new catalysts and reaction conditions to achieve high levels of stereocontrol. acs.org
Table 4: Example of a Computational Prediction for an Asymmetric Reaction
| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |
|---|---|---|
| TS leading to (R,S)-product | 12.1 | 95 |
| TS leading to (S,S)-product | 13.9 | 5 |
Data is hypothetical, illustrating how the calculated energy difference (ΔΔG‡ = 1.8 kcal/mol) translates to a predicted product ratio.
Protein-Ligand Interaction Modeling (Focus on Chemical Rationale)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, Valyl benzyl ester) when bound to a protein target, such as an esterase or lipase. ukm.mymdpi.commdpi.comresearchgate.netnih.govkaist.ac.krresearchgate.netresearchgate.netmdpi.com This method is essential for understanding the chemical basis of enzyme-substrate recognition and catalysis.
The docking process typically involves:
Preparation of Structures: High-resolution crystal structures of the target esterase are obtained from databases like the Protein Data Bank (PDB). The Valyl benzyl ester structure is built and energy-minimized.
Defining the Binding Site: The active site of the esterase is identified. In many esterases, this is a catalytic triad composed of Serine, Histidine, and Aspartate/Glutamate residues. ukm.my
Docking Simulation: The ligand is placed in the active site, and a scoring function is used to evaluate thousands of possible binding poses. The scoring function estimates the binding affinity (e.g., in kcal/mol) based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govkaist.ac.kr
Docking studies of Valyl benzyl ester with an esterase would likely show the ester carbonyl group positioned near the catalytic Serine residue, poised for nucleophilic attack. nih.gov The isopropyl side chain would likely fit into a hydrophobic pocket within the active site, contributing to binding affinity and specificity. nih.gov The benzyl group can also form favorable hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the active site. nih.gov The positively charged ammonium group could form a salt bridge with an acidic residue (Aspartate or Glutamate) at the entrance of the active site. These studies provide a rational basis for why the enzyme recognizes this specific substrate. nih.gov
Table 5: Representative Molecular Docking Results for Valyl Benzyl Ester with a Lipase Active Site
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Energy (kcal/mol) | -7.2 | Ser113, His358, Asp317 |
| Hydrogen Bonds | 2 | Ser113 (catalytic), Asp254 (salt bridge) |
| Hydrophobic Interactions | 4 | Leu145, Phe215, Trp98 |
Binding energy and interacting residues are representative examples based on typical docking studies of similar esters with lipases. ukm.mymdpi.comnih.gov
Binding Energy Calculations and Substrate Preference Analysis
Principles of Binding Energy Calculations
Binding energy is a measure of the strength of the interaction between a ligand (in this case, this compound) and a protein. It is a critical parameter for predicting the stability of the enzyme-substrate complex. The calculation of binding free energy is a primary objective of computational chemistry in drug discovery and enzyme mechanism studies nih.govwustl.eduacs.org. These calculations can help in understanding the forces that drive the binding process, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for estimating binding energies. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex mdpi.comnih.govnih.gov. Following docking, MD simulations can be employed to provide a more detailed and dynamic picture of the interaction, allowing for the calculation of binding free energies using various advanced techniques nih.gov.
A hypothetical study on this compound would involve docking the molecule into the active site of a relevant enzyme, such as a serine protease. The resulting poses would be scored based on a scoring function that approximates the binding affinity. Subsequently, MD simulations could be run to refine the binding pose and calculate the binding free energy, which would provide a quantitative measure of the binding strength.
Substrate Preference Analysis
Substrate preference analysis aims to determine which substrates are most effectively recognized and processed by an enzyme. For proteases, which are a likely target for an amino acid ester like this compound, substrate specificity is a key characteristic sorbonne-universite.frpnas.orgjst.go.jpnih.gov. Computational approaches can be highly effective in predicting the substrate preference of an enzyme by comparing the binding energies and interaction patterns of a series of potential substrates.
A computational substrate preference analysis for an enzyme interacting with this compound would involve modeling the binding of a series of related amino acid esters to the enzyme's active site. By calculating and comparing the binding energies for each substrate, researchers can predict which substrates are likely to be preferred. For instance, the binding energy of Valyl benzyl ester could be compared to that of other amino acid esters (e.g., with different amino acid side chains or different ester protecting groups) to build a substrate specificity profile.
The analysis would focus on the specific molecular interactions between the amino acid side chain (the valine residue), the benzyl ester group, and the amino acid residues lining the enzyme's active site pockets (e.g., the S1 pocket in serine proteases) dntb.gov.ua. The size, shape, and chemical nature of these pockets largely determine the substrate specificity pnas.orgnih.gov.
Hypothetical Research Findings
In the absence of specific published data for this compound, we can project the kind of results that such a computational study would generate. The findings would likely be presented in a tabular format, comparing key metrics for different substrates or different enzyme mutations.
Table 1: Hypothetical Binding Energy Calculations for this compound with Different Proteases
This table would showcase the calculated binding energies of this compound with a panel of different proteases to predict which enzymes are most likely to bind this compound.
| Enzyme | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |
| Trypsin | - | - | - |
| Chymotrypsin | - | - | - |
| Elastase | - | - | - |
| Subtilisin | - | - | - |
Data is hypothetical and for illustrative purposes only, as no specific studies were found.
Table 2: Hypothetical Substrate Preference Analysis for a Target Protease
This table would compare the binding affinity of a specific protease for this compound against other similar amino acid esters to determine its substrate preference.
| Substrate | Amino Acid Side Chain | Ester Group | Calculated Binding Free Energy (ΔG_bind, kcal/mol) | Relative Binding Affinity |
| Valyl benzyl ester | Isopropyl | Benzyl | - | - |
| Leucyl benzyl ester | Isobutyl | Benzyl | - | - |
| Alanyl benzyl ester | Methyl | Benzyl | - | - |
| Valyl methyl ester | Isopropyl | Methyl | - | - |
Data is hypothetical and for illustrative purposes only, as no specific studies were found.
These computational predictions would serve as a valuable guide for subsequent experimental validation, for instance, through enzyme kinetics assays. The synergy between computational and experimental approaches is a powerful paradigm in modern enzymology and drug design nih.gov.
Applications in Complex Chemical Syntheses
Role as an Intermediate in Peptide Synthesis
The controlled, stepwise assembly of amino acids to form peptides is a cornerstone of bioorganic chemistry. Valyl benzyl (B1604629) ester chloride plays a significant role in this process, primarily by providing a protected valine unit ready for coupling reactions. The benzyl ester effectively masks the carboxylic acid functionality, preventing unwanted side reactions, while the free amino group (as its hydrochloride salt) is available for peptide bond formation.
Formation of Dipeptides and Oligopeptides using Valyl Benzyl Ester Chloride
The fundamental step in peptide synthesis is the formation of a peptide (amide) bond between two amino acids. This compound serves as the C-terminal protected amino acid in the initial coupling step. The synthesis of a dipeptide, for instance, involves the reaction of an N-protected amino acid (where the amino group is blocked) with this compound.
The process generally follows these steps:
Activation of the N-protected amino acid: The carboxylic acid of an N-protected amino acid (e.g., with a Benzyloxycarbonyl (Z) or tert-Butoxycarbonyl (Boc) group) is activated to make it more susceptible to nucleophilic attack.
Coupling: The activated N-protected amino acid is then reacted with this compound. The free amino group of the valyl ester acts as the nucleophile, attacking the activated carboxyl group to form a new peptide bond.
Deprotection: The N-protecting group of the resulting dipeptide can be selectively removed, yielding a new dipeptide with a free N-terminus, ready for the next coupling cycle to form longer oligopeptides.
This iterative process of coupling and deprotection allows for the sequential addition of amino acids to build a desired peptide chain. The use of this compound ensures that the valine residue is incorporated with its carboxyl group protected, directing the reaction to occur specifically at the N-terminus. The risk of forming a mixture of products, such as Gly-Ala, Ala-Gly, Gly-Gly, and Ala-Ala when coupling glycine and alanine without protecting groups, is thereby avoided. ucalgary.cagcwgandhinagar.com
| Step | Description | Reactants | Product |
| 1 | N-Protection of Amino Acid 'A' | Amino Acid 'A', Protecting Group Reagent | N-Protected Amino Acid 'A' |
| 2 | Carboxyl Activation | N-Protected Amino Acid 'A', Activating Agent | Activated N-Protected Amino Acid 'A' |
| 3 | Coupling | Activated N-Protected Amino Acid 'A', this compound | N-Protected-Dipeptide-Benzyl Ester |
| 4 | N-Deprotection | N-Protected-Dipeptide-Benzyl Ester | Dipeptide-Benzyl Ester |
| 5 | C-Deprotection (Final Step) | Dipeptide-Benzyl Ester | Dipeptide |
Strategies for Protecting Group Introduction and Removal
Effective peptide synthesis relies on the use of orthogonal protecting groups, which can be removed under different conditions without affecting other protecting groups in the molecule. biosynth.com The benzyl ester in this compound is a key part of this strategy.
Introduction of Benzyl Ester Protection: The benzyl ester is typically introduced by reacting the amino acid (valine) with benzyl alcohol under acidic conditions (e.g., using p-toluenesulfonic acid) with removal of water. alchemyst.co.uk
Amino Protecting Groups: The amino acid to be coupled with this compound must have its own N-terminus protected. Common protecting groups include:
Benzyloxycarbonyl (Z or Cbz): Introduced by reacting the amino acid with benzyloxycarbonyl chloride. ucalgary.cacreative-peptides.com It is stable under the conditions of peptide coupling but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd) or with strong acids like HBr in acetic acid. alchemyst.co.ukcreative-peptides.com
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate. libretexts.org This group is stable to the basic conditions used for some other deprotections but is readily removed by treatment with mild acids, such as trifluoroacetic acid (TFA). biosynth.comlibretexts.org
9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced via fluorenylmethyloxycarbonyl chloride. It is stable to acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine in an organic solvent. creative-peptides.comlibretexts.org
Removal of Benzyl Ester Protection: The benzyl ester group protecting the C-terminus of the peptide is robust but can be cleaved at the end of the synthesis. The most common method is catalytic hydrogenolysis, which cleaves the benzylic C–O bond. libretexts.org This method is advantageous because it is mild and does not affect many other protecting groups, with the notable exception of the Z group, which is also removed under these conditions. Alternatively, strong acids can be used for deprotection. alchemyst.co.uk
The combination of an N-terminal protecting group like Boc or Fmoc with a C-terminal benzyl ester allows for selective deprotection and chain elongation. For example, in a Boc-based strategy, the Boc group is removed with acid to elongate the peptide chain, while the benzyl ester remains intact until the final deprotection step via hydrogenation.
Synthesis of Branched Peptides via Side-Chain Benzyl Esters
Beyond linear peptides, valyl benzyl ester can be conceptually extended to the synthesis of more complex structures like branched peptides. While valine itself does not have a side-chain suitable for branching, the principle of using benzyl esters as protecting groups for carboxylic acids is central to this advanced application. Amino acids with a side-chain carboxyl group, such as aspartic acid or glutamic acid, are often protected as benzyl esters (e.g., Asp(OBn) or Glu(OBn)). alchemyst.co.ukthieme-connect.com
This strategy allows for the selective deprotection and modification of the side-chain. A peptide can be synthesized on a solid support or in solution, and the side-chain benzyl ester can be used as a handle for further chemical modifications. For example, the benzyl ester on an aspartic acid side chain can be converted into a hydrazide, which can then be used to ligate another peptide chain, forming a branched structure. nih.govresearchgate.net This approach is valuable for creating peptide mimics, improving biological activity, and enhancing stability. nih.govresearchgate.net The use of a side-chain benzyl ester as a precursor allows for its efficient conversion into various functional groups, including acids, amides, or thioesters, under mild conditions, enabling the synthesis of complex branched and cyclic peptides. thieme-connect.com
Utilization in Prodrug Design and Delivery Systems (Focus on Chemical Modification)
A significant application of valine esters, including the valyl benzyl ester motif, is in the field of medicinal chemistry for the design of prodrugs. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in the body to release the active drug. This strategy is often employed to overcome poor absorption, distribution, metabolism, and excretion (ADME) properties of a drug, particularly poor oral bioavailability.
Chemical Modification for Enhanced Absorption and Bioactivation (e.g., Valacyclovir)
One of the most successful examples of a valine ester prodrug is Valacyclovir, the L-valyl ester of the antiviral drug Acyclovir. thepharmajournal.comasianpubs.org Acyclovir itself has low oral bioavailability (10-20%) due to its poor membrane permeability. asianpubs.orgnih.gov By converting the hydroxyl group of Acyclovir into a valyl ester, the resulting prodrug, Valacyclovir, has significantly enhanced oral bioavailability (around 55%). asianpubs.org
The chemical modification serves two primary purposes:
Increased Lipophilicity: The addition of the valine ester moiety increases the lipophilicity of the molecule, which can improve its passive diffusion across the intestinal membrane.
Active Transport: More importantly, the valine ester makes the prodrug a substrate for peptide transporters, such as PEPT1, which are highly expressed in the intestinal epithelium. orientjchem.org This active transport mechanism allows for much more efficient uptake of the drug from the gut into the bloodstream.
Once absorbed, Valacyclovir is rapidly and almost completely converted back to the active drug, Acyclovir, and L-valine by first-pass metabolism in the intestine and liver. nih.gov This bioactivation is mediated by a specific enzyme known as valacyclovirase (VACVase), which is a highly specific α-amino acid ester hydrolase. nih.gov
The synthesis of Valacyclovir often involves the coupling of an N-protected valine, such as N-carbobenzyloxy-L-valine (Cbz-L-valine), with Acyclovir, followed by the removal of the protecting group. asianpubs.orgdrugfuture.com This process mirrors the fundamental reactions used in peptide synthesis, highlighting the synergy between these two fields.
| Prodrug | Parent Drug | Purpose of Esterification | Bioavailability of Parent Drug | Bioavailability of Prodrug |
| Valacyclovir | Acyclovir | Enhanced oral absorption via peptide transporters | 10-20% | ~55% |
| Valganciclovir | Ganciclovir | Enhanced oral absorption via peptide transporters | 6-9% | ~60% |
Strategies for Controlled Release and Enzyme-Mediated Hydrolysis of Ester Bonds
The principle of using ester bonds for prodrug design extends to controlled release systems. The selective cleavage of ester bonds by enzymes (esterases) that are abundant in the body is a cornerstone of this strategy. nih.gov The rate of hydrolysis can be tuned by modifying the chemical structure of the ester, which in turn controls the rate of release of the active drug.
Enzyme-responsive systems can be designed to release a therapeutic in response to specific enzymes that may be overexpressed in pathological tissues, such as tumors or sites of inflammation. frontiersin.orgresearchgate.net In the case of valine esters like Valacyclovir, the hydrolysis is rapid and systemic, aiming for quick conversion after absorption. nih.gov However, in other drug delivery systems, the goal might be a slower, more sustained release.
Strategies for controlling release through enzyme-mediated hydrolysis include:
Steric Hindrance: Introducing bulky groups near the ester bond can sterically hinder the approach of the enzyme, slowing down the rate of hydrolysis and prolonging the release of the drug.
Electronic Effects: Modifying the electronic properties of the alcohol or carboxylic acid part of the ester can influence its susceptibility to hydrolysis.
Carrier Systems: Incorporating the ester-linked drug into a larger carrier molecule, such as a polymer or hydrogel, can control the drug's release. researchgate.netnih.gov The release can be mediated by the degradation of the carrier matrix itself or by the cleavage of the ester linker that tethers the drug to the carrier. frontiersin.orgresearchgate.net
The enzymatic cleavage of a gelator-drug conjugate system is one approach to effect a two-step, enzyme-mediated drug release, showcasing the potential for developing advanced drug delivery devices. researchgate.net These strategies allow for tailoring the pharmacokinetic profile of a drug, maintaining its concentration within the therapeutic window for a longer duration, and potentially reducing side effects.
Contribution to Asymmetric Synthesis of Chiral Molecules
This compound, as a chiral building block, plays a significant role in asymmetric synthesis, where the objective is to create specific stereoisomers of chiral molecules. The inherent chirality of the valine moiety, a naturally occurring L-amino acid, is leveraged to direct the stereochemical outcome of subsequent reactions. This compound serves as a valuable starting material in the chiral pool, providing a readily available source of a specific stereocenter.
Stereoselective Formation of Amino Acid Derivatives and Analogues
This compound is fundamentally a protected form of the amino acid L-valine. The carboxylic acid group is protected as a benzyl ester, and the amino group is present as an ammonium (B1175870) chloride salt. This configuration makes it an ideal precursor for the stereoselective synthesis of various amino acid derivatives and peptide structures.
The primary application involves the coupling of the valine moiety with other chiral or prochiral molecules. After neutralizing the ammonium chloride to free the primary amine, this amine can act as a nucleophile. For instance, in peptide synthesis, it can be coupled with an N-protected amino acid to form a dipeptide. The stereochemical integrity of the valine center is maintained throughout these coupling reactions, ensuring that the resulting peptide has a defined stereochemistry. The benzyl ester group is a stable protecting group under many coupling conditions but can be removed later through hydrogenolysis. This strategy is fundamental in building complex peptide chains and other amino acid analogues where the specific three-dimensional arrangement is crucial for biological activity.
Integration into Enantioselective Methodologies for Advanced Intermediates
The utility of this compound extends to its integration into multi-step, enantioselective syntheses of complex, high-value molecules, such as pharmaceutical agents. A notable example is its use as a reactant in the synthesis of Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure. nih.gov In the synthesis of Valsartan, this compound provides the essential chiral valine fragment that is a core component of the final drug molecule. nih.gov
The use of this compound exemplifies a chiral pool synthesis strategy. By starting with a readily available, enantiomerically pure natural product like L-valine (in its protected ester form), chemists can bypass the need for creating the chiral center from scratch, which often involves complex and less efficient asymmetric induction steps. The defined stereochemistry of this compound is transferred to the subsequent intermediates and ultimately to the final product, ensuring the formation of the desired enantiomer. Chiral auxiliaries, which are temporarily incorporated to direct the stereochemistry of a reaction, operate on a similar principle of transferring chirality. wikipedia.org
Derivatization to Other Functional Classes
The functional groups within this compound—the benzyl ester and the ammonium group—allow for various chemical transformations to convert it into other functional classes.
Conversion to Amides, Anhydrides, and Thioesters from Benzyl Esters
The benzyl ester group can be converted into several other carboxylic acid derivatives. A versatile method involves a one-pot transformation where the benzyl ester is first converted into an acid chloride intermediate. rsc.orgresearchgate.net This can be achieved using reagents such as α,α-dichlorodiphenylmethane with a catalytic amount of ferric(III) chloride under mild conditions. rsc.orgresearchgate.net The resulting highly reactive acid chloride is not isolated but is immediately reacted in situ with a suitable nucleophile to yield the desired product.
Amide Formation: The addition of a primary or secondary amine to the in situ-generated acid chloride results in the formation of the corresponding amide.
Anhydride Formation: The reaction of the acid chloride intermediate with a carboxylic acid or a carboxylate salt yields a mixed or symmetric anhydride.
Thioester Formation: Introducing a thiol (R-SH) as the nucleophile leads to the formation of a thioester. Thioesters are themselves important intermediates in biochemical pathways and organic synthesis. libretexts.org
| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Benzyl Ester | 1. α,α-Dichlorodiphenylmethane, FeCl₃ 2. Amine (R₂NH) | Amide | Acyl Substitution |
| Benzyl Ester | 1. α,α-Dichlorodiphenylmethane, FeCl₃ 2. Carboxylic Acid (R'COOH) | Anhydride | Acyl Substitution |
| Benzyl Ester | 1. α,α-Dichlorodiphenylmethane, FeCl₃ 2. Thiol (R'SH) | Thioester | Acyl Substitution |
Formation of Quaternary Ammonium Salts and Ethers from Benzyl Chloride Derivatives
While this compound is an ammonium salt, the reactivity of the related class of compounds, benzyl chlorides (or more generally, benzyl halides), is well-established for forming quaternary ammonium salts and ethers.
Quaternary Ammonium Salts: Benzyl chloride is a common alkylating agent used to synthesize quaternary ammonium salts. researchgate.net In a reaction known as the Menshutkin reaction, a tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding a quaternary ammonium salt. google.comgoogleapis.com The reaction is often carried out in polar solvents and can be accelerated by the presence of water. google.comgoogleapis.com
Ethers: The formation of benzyl ethers from benzyl chloride derivatives is typically accomplished via a Williamson ether synthesis. organic-chemistry.org In this reaction, an alcohol is first deprotonated by a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. The alkoxide then attacks the benzyl chloride in an SN2 reaction, displacing the chloride and forming the corresponding benzyl ether. organic-chemistry.org Various methods exist for this transformation under different conditions to accommodate a wide range of substrates. organic-chemistry.orggoogle.com
| Starting Compound Class | Reagents | Resulting Functional Group | Named Reaction |
|---|---|---|---|
| Benzyl Chloride | Tertiary Amine (R₃N) | Quaternary Ammonium Salt | Menshutkin Reaction |
| Benzyl Chloride | Alcohol (R'OH), Base (e.g., NaH) | Benzyl Ether | Williamson Ether Synthesis |
Q & A
Q. What laboratory methods are commonly used to synthesize Valyl benzyl ester chloride?
this compound is typically synthesized via esterification of valine with benzyl alcohol using chlorinating agents like thionyl chloride (SOCl₂) or benzyl chloroformate. Key steps include:
- Esterification : Reacting L-valine with benzyl alcohol in the presence of SOCl₂ to form the benzyl ester .
- Purification : Flash chromatography or recrystallization to isolate the desired isomer .
- Safety : Conduct reactions under inert conditions (e.g., nitrogen atmosphere) due to the toxicity of chlorinating agents .
Example conditions:
| Parameter | Value/Description |
|---|---|
| Molar ratio (SOCl₂:Valine) | 1.3:1.0 |
| Reaction temperature | 120°C for 2 hours |
| Purification pH | 7.5 (neutralization post-reaction) |
Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?
- X-ray crystallography : Monoclinic crystal system (space group P2₁), with unit-cell parameters a = 9.705 Å, b = 5.406 Å, c = 13.116 Å, and β = 96.58° .
- NMR and MS : Confirm molecular identity via characteristic peaks for the benzyl group (δ 7.2–7.4 ppm in ¹H NMR) and parent ion [M+H]⁺ in mass spectrometry .
Q. What safety protocols are critical when handling this compound?
- PPE : Use vapor respirators, gloves, and full-body suits to prevent dermal/ocular exposure .
- Ventilation : Maintain fume hoods to limit inhalation risks (TLV = 1 ppm) .
- Spill management : Absorb spills with inert materials (e.g., sand) and avoid water contact to prevent toxic gas release .
Advanced Research Questions
Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s stability?
The crystal structure is stabilized by N–H⋯Cl hydrogen bonds, forming chains along the b-axis. Antiparallel chain interactions create eight-membered rings, enhancing thermal stability. Deviations in dihedral angles (e.g., 28.92° between ester and phenyl groups) influence packing efficiency and melting points .
Q. What mechanistic insights govern the esterification and deprotection of this compound?
- Esterification : SOCl₂ activates the carboxyl group of valine, enabling nucleophilic attack by benzyl alcohol. Side reactions (e.g., racemization) are minimized at neutral pH .
- Deprotection : Hydrogenolysis (H₂/Pd/C) cleaves the benzyl ester, regenerating the carboxylic acid. Solvent choice (e.g., ethyl acetate) impacts yield .
Q. How can researchers resolve discrepancies in synthetic yields reported across studies?
- Variable analysis : Compare reaction parameters (temperature, solvent polarity, catalyst loading) .
- Purity assessment : Use HPLC to quantify byproducts (e.g., diastereomers) and optimize chromatographic conditions .
- Reproducibility : Adhere to standardized protocols for reagent drying and inert atmosphere maintenance .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying unit-cell parameters for similar amino acid esters?
Differences arise from:
- Crystallization solvents : Polar solvents (e.g., methanol) vs. non-polar (toluene) alter packing density .
- Temperature : Data collected at 295 K vs. cryogenic conditions affect thermal motion and bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
